2,3-Dimethyl-2H-indazole-6-carbaldehyde
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Overview
Description
2,3-Dimethyl-2H-indazole-6-carbaldehyde is a chemical compound with the CAS Number: 1234615-85-0 . It has a molecular weight of 174.2 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c1-7-9-4-3-8 (6-13)5-10 (9)11-12 (7)2/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, indazole-containing heterocyclic compounds have been synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Non-linear Optic Applications
Research in the field of non-linear optics has explored novel push-pull benzothiazole derivatives, highlighting the synthesis of compounds with reverse polarity, which are crucial for developing materials with significant non-linear optical properties. Such studies involve the strategic placement of electron-acceptor and electron-donor groups to enhance the desired optical characteristics (Hrobárik, Sigmundová, & Zahradník, 2004).
Pharmaceutical Research
In pharmaceutical research, the synthesis of indazole derivatives, including those similar to 2,3-Dimethyl-2H-indazole-6-carbaldehyde, serves as key intermediates in developing new drugs. These compounds exhibit a broad range of biological activities, making them valuable in drug discovery and development processes. One notable application is the copper-catalyzed synthesis of 2H-indazoles, which demonstrates the versatility of indazole derivatives in creating compounds with potential therapeutic benefits (Kumar, Park, Park, & Lee, 2011).
Materials Science
Indazole derivatives are also significant in materials science, where their incorporation into various frameworks can lead to materials with novel properties. For example, the structural and spectroscopic analysis of indazole derivatives can provide insights into designing materials with specific optical or electronic characteristics, contributing to advancements in areas such as organic electronics and photovoltaics (Chen, 2016).
Analytical Chemistry
In analytical chemistry, indazole derivatives, including those structurally related to this compound, are explored for their utility as analytical reagents or probes. The synthesis of these compounds and their subsequent application in detecting or quantifying other substances highlights the role of indazole derivatives in developing new analytical methodologies (Dubrovskiy & Larock, 2012).
Safety and Hazards
The safety information for 2,3-Dimethyl-2H-indazole-6-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
2,3-dimethylindazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRUBOKIOFAONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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